![molecular formula C7H12O4 B138021 (1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 135911-70-5](/img/structure/B138021.png)
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MEMO or MEMOH, and it has a unique structure that makes it a valuable tool for research purposes. In
Scientific Research Applications
MEMO has been used in various scientific research applications, including as a crosslinking agent for the preparation of hydrogels, as a building block for the synthesis of complex molecules, and as a chiral auxiliary in asymmetric synthesis. Additionally, MEMO has been used in the development of drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Mechanism Of Action
The mechanism of action of MEMO is not fully understood, but it is believed to involve the formation of hydrogen bonds with other molecules. This interaction can lead to changes in the conformation and stability of the target molecule, resulting in altered biochemical and physiological effects.
Biochemical And Physiological Effects
MEMO has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, to act as a neuroprotective agent, and to enhance the activity of certain enzymes. Additionally, MEMO has been shown to have antioxidant properties and to improve the stability of proteins.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MEMO in lab experiments is its unique structure, which allows for precise control over the interactions between molecules. Additionally, MEMO is relatively easy to synthesize and has a high degree of purity. However, one limitation of using MEMO is that it can be difficult to work with due to its high reactivity and sensitivity to moisture.
Future Directions
There are several future directions for research involving MEMO, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, and the investigation of its interactions with biological systems. Additionally, MEMO may have applications in the development of new materials and in the field of catalysis.
In conclusion, MEMO is a valuable chemical compound that has a wide range of potential applications in various fields. Its unique structure and properties make it an important tool for scientific research, and its future directions are promising. Further research is needed to fully understand the mechanism of action and potential applications of MEMO.
Synthesis Methods
The synthesis of MEMO involves the reaction of 2,3-epoxy-1-propanol with methanol in the presence of a strong acid catalyst. The reaction proceeds through a ring-opening mechanism, resulting in the formation of MEMO. This synthesis method has been optimized to produce high yields of MEMO with high purity.
properties
CAS RN |
135911-70-5 |
|---|---|
Product Name |
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C7H12O4/c1-9-3-10-5-2-4(8)6-7(5)11-6/h4-8H,2-3H2,1H3/t4-,5-,6-,7+/m1/s1 |
InChI Key |
RQLAOFYKUFMRGC-GBNDHIKLSA-N |
Isomeric SMILES |
COCO[C@@H]1C[C@H]([C@@H]2[C@H]1O2)O |
SMILES |
COCOC1CC(C2C1O2)O |
Canonical SMILES |
COCOC1CC(C2C1O2)O |
synonyms |
6-Oxabicyclo[3.1.0]hexan-2-ol,4-(methoxymethoxy)-,[1R-(1-alpha-,2-bta-,4-alpha-,5-alpha-)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

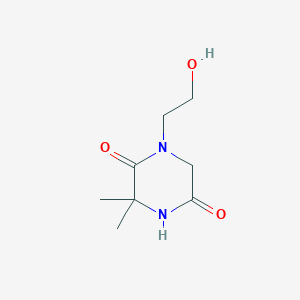
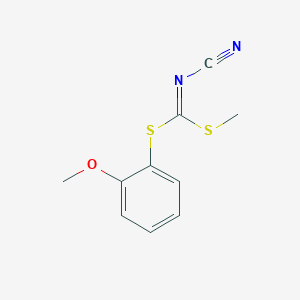


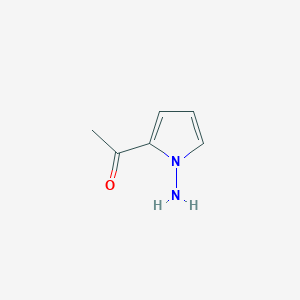
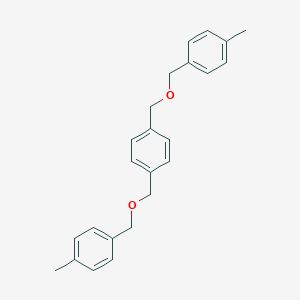
![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
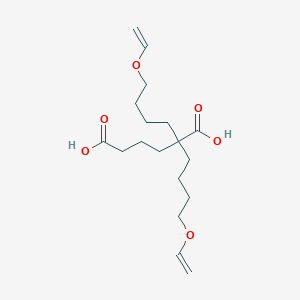
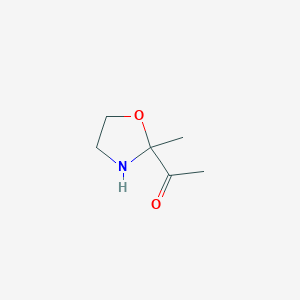
![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)